molecular formula C12H14ClNO2 B2700985 3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride CAS No. 1047657-69-1

3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride

Cat. No.: B2700985
CAS No.: 1047657-69-1
M. Wt: 239.7
InChI Key: LABRYJXYBQZFMP-UHFFFAOYSA-N
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Description

3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride is a chemical compound that features a spirocyclic structure, combining a benzofuran and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of benzofuran derivatives with piperidine under specific conditions to form the spiro compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized spiro compounds .

Scientific Research Applications

3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride is unique due to its specific combination of benzofuran and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

spiro[1-benzofuran-2,4'-piperidine]-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-11-9-3-1-2-4-10(9)15-12(11)5-7-13-8-6-12;/h1-4,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABRYJXYBQZFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)C3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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